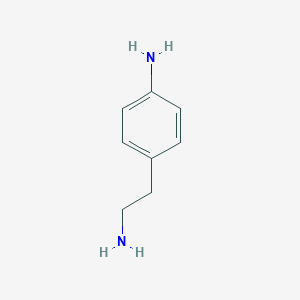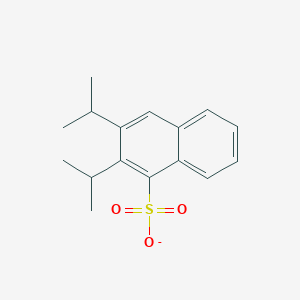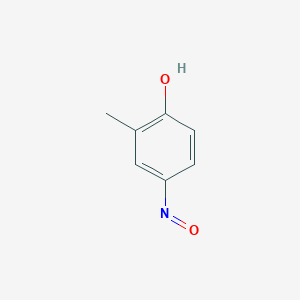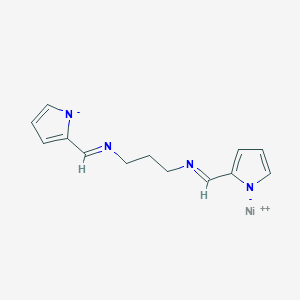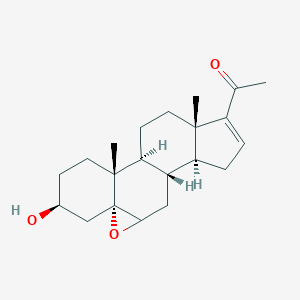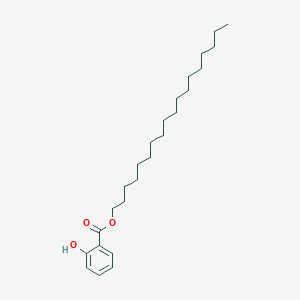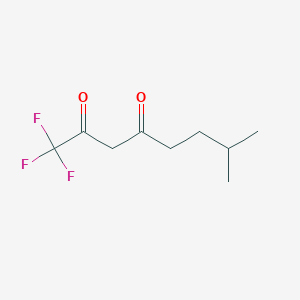
2,4-Octanedione, 1,1,1-trifluoro-7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Octanedione, 1,1,1-trifluoro-7-methyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound, also known as Acetylacetone trifluoromethyl ketone, is a colorless liquid that is soluble in organic solvents and has a strong odor. In
Wirkmechanismus
The mechanism of action of 2,4-Octanedione, 1,1,1-trifluoro-7-methyl- is not fully understood. However, it is believed that the trifluoromethyl group on the molecule plays a crucial role in its reactivity. The trifluoromethyl group is highly electron-withdrawing, which makes the molecule more acidic and reactive towards nucleophiles. This property has been exploited in various reactions, such as the Michael addition reaction.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2,4-Octanedione, 1,1,1-trifluoro-7-methyl-. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic. It has also been shown to have antioxidant properties, which may have potential applications in the field of medicine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,4-Octanedione, 1,1,1-trifluoro-7-methyl- in lab experiments is its high reactivity towards nucleophiles. This property makes it a useful tool for studying various reactions. However, its strong odor and potential toxicity may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,4-Octanedione, 1,1,1-trifluoro-7-methyl-. One potential area of research is the development of new synthetic routes for the compound. Another area of research is the study of its potential applications in the field of medicine, such as its antioxidant properties. Additionally, the use of 2,4-Octanedione, 1,1,1-trifluoro-7-methyl- as a fluorescent probe for detecting metal ions may have potential applications in the field of environmental monitoring.
Conclusion:
In conclusion, 2,4-Octanedione, 1,1,1-trifluoro-7-methyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its high reactivity towards nucleophiles and potential applications in various scientific fields make it a useful tool for studying various reactions. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis method of 2,4-Octanedione, 1,1,1-trifluoro-7-methyl- involves the reaction of trifluoroacetic anhydride with acetylacetone in the presence of a catalyst. The reaction yields a product that can be purified through distillation or chromatography. The purity of the product can be determined through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).
Wissenschaftliche Forschungsanwendungen
2,4-Octanedione, 1,1,1-trifluoro-7-methyl- has been extensively studied for its potential applications in various scientific fields. In organic chemistry, it is used as a building block for the synthesis of complex organic molecules. It has also been used as a catalyst in various reactions, such as the aldol condensation and Michael addition reactions. In materials science, it has been used as a precursor for the synthesis of metal oxide nanoparticles. In biochemistry, it has been used as a tool for studying enzyme kinetics and as a fluorescent probe for detecting metal ions.
Eigenschaften
CAS-Nummer |
14189-31-2 |
|---|---|
Produktname |
2,4-Octanedione, 1,1,1-trifluoro-7-methyl- |
Molekularformel |
C9H13F3O2 |
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
1,1,1-trifluoro-7-methyloctane-2,4-dione |
InChI |
InChI=1S/C9H13F3O2/c1-6(2)3-4-7(13)5-8(14)9(10,11)12/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
CODKKBRZQLFZKF-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(=O)CC(=O)C(F)(F)F |
Kanonische SMILES |
CC(C)CCC(=O)CC(=O)C(F)(F)F |
Andere CAS-Nummern |
14189-31-2 |
Synonyme |
1,1,1-Trifluoro-7-methyl-2,4-octanedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



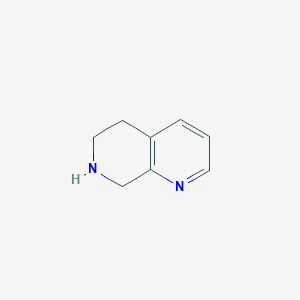
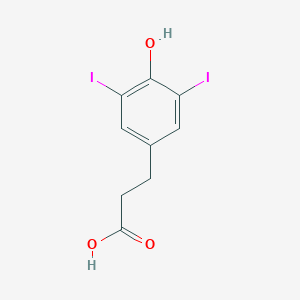

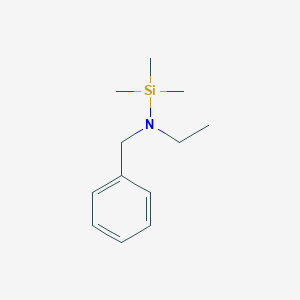
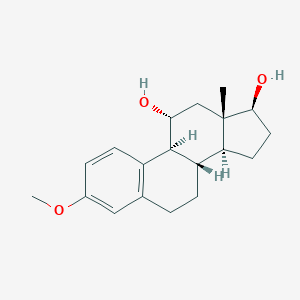
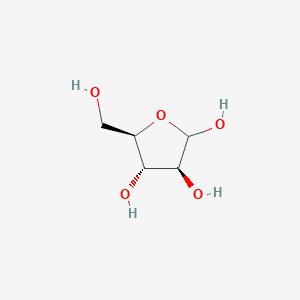
![methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate](/img/structure/B83112.png)

